molecular formula C8H12N4 B11762208 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide

Cat. No.: B11762208
M. Wt: 164.21 g/mol
InChI Key: WERMJUIMIFJJFT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino pyridine with suitable aldehydes or ketones in the presence of a catalyst. The reaction is often carried out in solvents such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the desired quality .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine-2-carboxylic acids, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide exhibits unique properties due to its specific functional groups and structural configuration.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide

InChI

InChI=1S/C8H12N4/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h5H,1-4H2,(H3,9,10)

InChI Key

WERMJUIMIFJJFT-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)C(=N)N

Origin of Product

United States

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